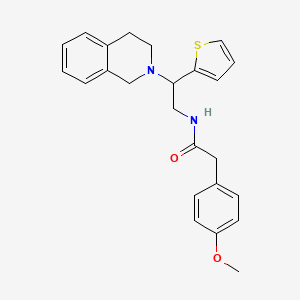

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a dihydroisoquinoline core, a thiophen-2-yl group, and a 4-methoxyphenyl substituent. This compound combines structural motifs from bioactive heterocycles, including the dihydroisoquinoline moiety (known for CNS activity) and the thiophene ring (imparting π-electron-rich properties). The 4-methoxyphenyl group may enhance lipophilicity and influence pharmacokinetic properties.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2S/c1-28-21-10-8-18(9-11-21)15-24(27)25-16-22(23-7-4-14-29-23)26-13-12-19-5-2-3-6-20(19)17-26/h2-11,14,22H,12-13,15-17H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPXIBCQFZCZCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology.

Chemical Structure and Properties

- IUPAC Name : N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide

- Molecular Formula : C23H26N2O3S

- Molecular Weight : 426.6 g/mol

- CAS Number : 954672-15-2

Biological Activity

The biological activity of this compound has been the subject of various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide exhibit significant antimicrobial properties. In vitro studies have shown that certain derivatives display potent activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| Compound A | E. coli | <25 |

| Compound B | S. aureus | <20 |

| Compound C | B. subtilis | <15 |

These findings suggest that modifications in the chemical structure can enhance or diminish antimicrobial efficacy.

Anticancer Activity

The compound has also been evaluated for its anticancer potential, particularly against various human cancer cell lines. The results from MTT assays indicate that it exhibits notable cytotoxicity against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG-2 (liver cancer) | <30 |

| MCF-7 (breast cancer) | <25 |

| PC-3 (prostate cancer) | <35 |

The structure-activity relationship (SAR) studies reveal that the presence of specific functional groups significantly influences the anticancer activity.

The proposed mechanisms of action for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide include:

- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of caspases.

- Antioxidant Activity : The compound may exert protective effects against oxidative stress, which is often elevated in cancerous tissues.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated various derivatives against standard pathogenic strains, demonstrating that modifications to the thiophene group could enhance antibacterial activity .

- Anticancer Research : A comprehensive investigation into the anti-proliferative effects on HepG-2 and MCF-7 cells showed that specific structural modifications led to improved potency compared to standard chemotherapeutics like Doxorubicin .

- Mechanistic Insights : Research indicated that the compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways, suggesting a dual role as both an anticancer agent and an antioxidant .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Diversity and Bioactivity: The target compound’s dihydroisoquinoline and thiophene groups distinguish it from benzothiazole derivatives (e.g., 4k in ) but share acetamide-linked pharmacophores. 4-Methoxyphenyl substitution likely increases lipophilicity vs. ’s dichlorophenyl group, which may improve membrane permeability but reduce solubility .

Synthesis and Characterization: The target compound’s synthesis may involve coupling of dihydroisoquinoline-thiophene ethylamine with 4-methoxyphenylacetic acid, akin to methods in (amide bond formation via carbodiimide activation) . Spectral data for analogs (e.g., C=O IR peaks at 1680–1720 cm⁻¹, aromatic ¹H NMR δ 7.8–6.7 ppm) provide benchmarks for validating the target’s structure .

Biological Implications :

- Thiophene vs. Benzothiazole : Thiophene’s planar structure may favor π-π stacking in enzyme active sites, whereas benzothiazoles (e.g., 4k) could engage in hydrogen bonding via sulfur/nitrogen atoms .

- Methoxy vs. Hydroxy Groups : The target’s methoxy group offers metabolic stability compared to ’s hydroxyphenyl derivative, which may undergo glucuronidation .

Crystallographic Insights: ’s dichlorophenyl-thiazol acetamide exhibits a 61.8° dihedral angle between aromatic rings, suggesting conformational flexibility. The target compound’s thiophene-dihydroisoquinoline linkage may adopt a similar twisted geometry, impacting receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.